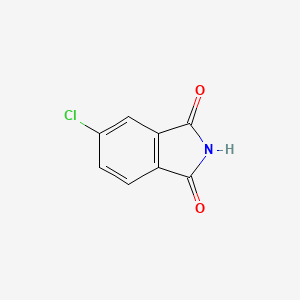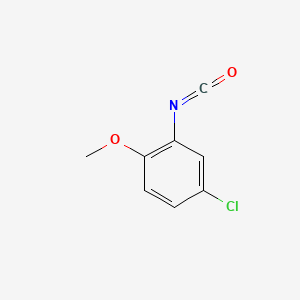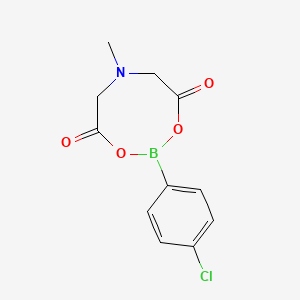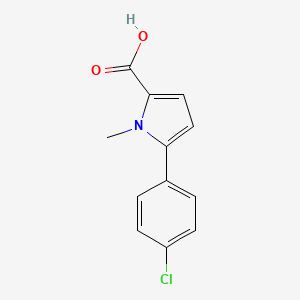
1-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
Vue d'ensemble
Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and stability. It may also include spectroscopic properties .Applications De Recherche Scientifique
Antibacterial and Antifungal Activities
1-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one and its derivatives have shown significant biological activity against various standard strains of bacteria and fungi. This includes the design and synthesis of novel analogs that have been tested for antimicrobial and antifungal activity, demonstrating their potential in addressing infections and diseases caused by such microorganisms (ANISETTI & Reddy, 2012).
Enhancement of Serum HDL-Cholesterol
Compounds derived from 1-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one have been shown to increase high-density lipoprotein (HDL) cholesterol, which is beneficial for cardiovascular health. This includes the study of various derivatives and their effects on lipid profiles in animal models, providing insights into potential therapeutic applications (Elokdah et al., 2000).
Crystal Structure Analysis
The crystal structure of various derivatives of 1-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has been extensively studied. These studies are crucial for understanding the molecular geometry and potential interactions of these compounds, which is important for their application in pharmaceuticals and materials science (Sharma et al., 2019).
Nucleophilic Reactivity
Research has been conducted on the nucleophilic reactivity of derivatives of 1-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one. This includes their reactions with various electrophilic reagents, contributing to the field of organic chemistry and synthesis (Mlostoń et al., 2008).
Microwave-Assisted Synthesis
The microwave-assisted synthesis of certain derivatives of 1-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has been explored, highlighting an efficient method for the preparation of these compounds. This approach may offer a faster and more energy-efficient synthesis method, which is advantageous in pharmaceutical manufacturing (Saberi et al., 2009).
Cytotoxicity Testing
Some derivatives have been tested for cytotoxicity, showing potential as anticancer agents. This includes their effect on human cancer cell lines, providing a basis for further research into their use in cancer therapy (Balewski et al., 2020).
Mécanisme D'action
Target of Action
Similar compounds have been known to target various receptors and enzymes in the body .
Mode of Action
Based on its structural similarity to other compounds, it might interact with its targets causing conformational changes that could lead to altered biological functions .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Similar compounds have shown varied pharmacokinetic properties, influencing their bioavailability .
Result of Action
Compounds with similar structures have been known to induce a range of molecular and cellular effects .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2OS/c10-6-1-3-7(4-2-6)12-8(13)5-11-9(12)14/h1-4H,5H2,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKZSOCWOZJBCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)N1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363365 | |
| Record name | 3-(4-chlorophenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one | |
CAS RN |
55327-43-0 | |
| Record name | 3-(4-chlorophenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



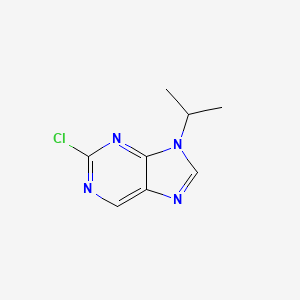


![1-[(6-Chloro-3-pyridinyl)methyl]dihydro-1H-pyrrole-2,5-dione](/img/structure/B3024748.png)
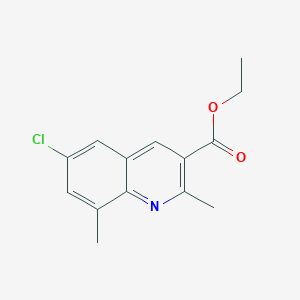
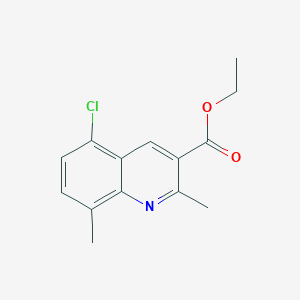
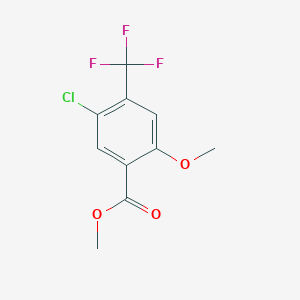
![6-chloro-3,3,7-trimethyl-2H-[1,3]oxazolo[3,2-a]pyrimidin-5-one](/img/structure/B3024753.png)

